2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-6-5-7-13(10-12)11-16(18)17-14-8-3-4-9-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADMGRUVAKAIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 3-methylphenylacetic acid with 2-(methylsulfanyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better
Biological Activity
2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide can be represented as follows:
- Molecular Formula : CHNSO
- Molecular Weight : 273.38 g/mol
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound likely interacts with enzymes involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various signaling pathways related to inflammation and microbial resistance .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly by disrupting microbial cell membranes or inhibiting key metabolic enzymes in pathogens.
Antimicrobial Properties
The compound has shown significant activity against various microbial strains. In vitro studies have demonstrated its effectiveness against:
- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Such as Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these strains indicate a promising antimicrobial profile, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Potential
Research has also explored the anticancer properties of 2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide. Studies have reported:
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC values indicating significant inhibition of cell proliferation.
- Mechanisms of Action : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
-
In Vitro Efficacy Against Cancer Cells :
- A study evaluated the effects of the compound on MCF-7 cells. Results showed a dose-dependent reduction in cell viability, with an IC value of 15 µM after 48 hours of treatment.
- Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptotic pathways.
-
Antimicrobial Activity Assessment :
- In a comparative study, 2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide was tested against standard antibiotics. The results indicated comparable or superior efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
Data Tables
| Biological Activity | Test Organism | MIC (µg/mL) | IC (µM) |
|---|---|---|---|
| Antibacterial | S. aureus | 8 | - |
| E. coli | 16 | - | |
| Antifungal | C. albicans | 4 | - |
| Anticancer | MCF-7 | - | 15 |
| A549 | - | 20 |
Comparison with Similar Compounds
(a) Sulfur-Containing Groups
- Methylsulfanyl vs. Chlorosulfanyl : The methylsulfanyl group in the target compound is less electronegative than the chlorosulfanyl group in analogs like 2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. This difference reduces electrophilic reactivity but may improve metabolic stability .
- Spirocyclic vs. Linear Sulfanyl Linkers : Compounds with spirocyclic sulfur linkers (e.g., ) exhibit restricted conformational flexibility, enhancing target specificity but limiting solubility compared to the target compound’s linear structure .
(b) Aromatic Substitution Patterns
- 3-Methylphenyl vs. However, the methyl group may compensate by enhancing hydrophobic binding .
- Methylsulfanyl vs.
Q & A
Q. What are the key synthetic routes for synthesizing 2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide?
The synthesis typically involves a multi-step process:
- Step 1: Formation of intermediates like sulfonamides or thioether-linked precursors. For example, sulfonation of substituted anilines or coupling reactions with thiol-containing reagents under basic conditions (e.g., potassium carbonate) .
- Step 2: Amidation using acetyl chloride derivatives. The final step often employs reagents like triethylamine to facilitate coupling between the sulfanylphenyl intermediate and the acetamide moiety .
- Critical Parameters: Solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (12–24 hours) significantly impact yield and purity .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (6.5–8.0 ppm) and confirms acetamide carbonyl resonance (~168–170 ppm). 2D NMR (e.g., HSQC, HMBC) resolves connectivity between sulfanyl and methylphenyl groups .
- HPLC: Purity (>95%) is validated using reverse-phase HPLC with UV detection (λ = 254 nm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate biological activity?
- Enzyme Inhibition: Kinetic assays (e.g., Michaelis-Menten) with spectrophotometric detection to study inhibition of targets like cyclooxygenase or acetylcholinesterase .
- Antimicrobial Susceptibility: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity: MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol improves crystallinity during purification .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) may accelerate amidation .
- Purification Strategies: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes unreacted intermediates .
Q. How should discrepancies in reported biological activities be resolved?
- Assay Standardization: Control for variables like cell passage number, serum concentration, and incubation time .
- Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out false negatives .
- Structural Confirmation: Re-analyze batches with conflicting results using 2D NMR to detect isomerization or impurities .
Q. What computational approaches aid in derivative design?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target receptors (e.g., COX-2) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. How is stability under pharmacological conditions evaluated?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and oxidative/reductive agents (H₂O₂, NaBH₄). Monitor degradation via HPLC .
- pH-Dependent Stability: Incubate in buffers (pH 1–10) and quantify intact compound using LC-MS .
Q. What strategies improve solubility for in vivo studies?
- Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation: React with HCl or sodium hydroxide to generate ionizable derivatives .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
Data Contradiction Analysis
Q. How to address conflicting enzyme inhibition data across studies?
- Replicate Assays: Use identical enzyme sources (e.g., recombinant human vs. bovine COX-2) and substrate concentrations .
- Allosteric Effects: Perform kinetic assays with varying substrate levels to identify noncompetitive inhibition .
- Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) to measure binding affinity .
Q. What methods resolve inconsistencies in cytotoxicity results?
- Cell Line Authentication: STR profiling to confirm identity and rule out cross-contamination .
- ROS Interference: Include antioxidants (e.g., NAC) in assays to determine if cytotoxicity is ROS-mediated .
- Metabolite Screening: Use LC-MS to identify active metabolites in cell lysates that may contribute to toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
